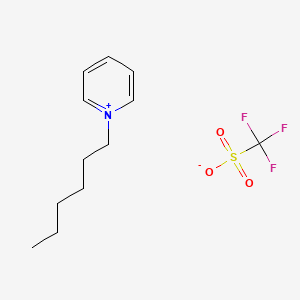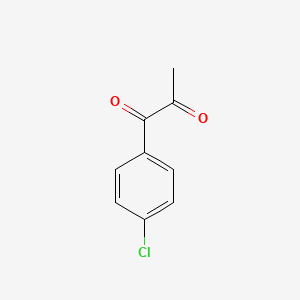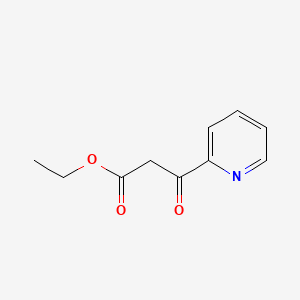
4'-Cloro-3'-(trifluorometil)acetofenona
Descripción general
Descripción
4'-Chloro-3'-(trifluoromethyl)acetophenone is a useful research compound. Its molecular formula is C9H6ClF3O and its molecular weight is 222.59 g/mol. The purity is usually 95%.
The exact mass of the compound 4'-Chloro-3'-(trifluoromethyl)acetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4'-Chloro-3'-(trifluoromethyl)acetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Chloro-3'-(trifluoromethyl)acetophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Intermediarios de síntesis orgánica
Este compuesto sirve como un valioso intermedio en la síntesis orgánica. Es particularmente útil en la reacción de α-bromación de compuestos carbonílicos, que es un proceso significativo en la química orgánica. Los productos α-bromados derivados de la bromoacetofenona son intermediarios cruciales para la síntesis de productos farmacéuticos, pesticidas y otros productos químicos .
Investigación farmacéutica
En la investigación farmacéutica, se han sintetizado y estudiado derivados de este compuesto por su potencial analgésico. Estos estudios implican caracterizar los derivados mediante diversos métodos físicos y espectrales, con el objetivo de diseñar modelos farmacoforos para fármacos analgésicos .
Educación química
El compuesto se ha aplicado en la enseñanza experimental para estudiantes de química. Proporciona un ejemplo práctico para que los estudiantes se involucren en experimentos innovadores, mejorando su comprensión de los principios de las reacciones orgánicas y fomentando la alfabetización científica .
Reacciones enantioselectivas
4'-Cloro-3'-(trifluorometil)acetofenona: se utiliza en reacciones enantioselectivas, como la adición de diorganozinc mediada por ligandos quirales. Esta aplicación es crucial para producir sustancias enantioméricamente puras, que son importantes en el desarrollo de ciertos productos farmacéuticos .
Espectroscopia
Los espectros de emisión de fosforescencia del compuesto se han estudiado utilizando fosforescencia de fuente pulsada. Esta investigación es relevante para comprender las propiedades fotofísicas de las moléculas orgánicas, que pueden aplicarse en el desarrollo de nuevos materiales para la optoelectrónica .
Seguridad y manejo en procesos químicos
También es importante considerar la información de seguridad y manejo de este compuesto. Tiene requisitos específicos de almacenamiento y manejo debido a su clasificación bajo ciertas declaraciones de peligro, que deben cumplirse en aplicaciones de investigación e industriales .
Innovación en el diseño experimental
El compuesto se ha utilizado para demostrar los efectos del tiempo de reacción, la temperatura y la dosis de los agentes bromantes en la bromación de derivados de acetofenona. Esto muestra el papel del compuesto en la optimización de las condiciones experimentales para obtener mejores rendimientos y seguridad .
Mecanismo De Acción
Mode of Action
It has been suggested that the compound may interact with its targets through asymmetric catalytic addition . This interaction could lead to changes in the targets, potentially altering their function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4’-Chloro-3’-(trifluoromethyl)acetophenone . These factors could include pH, temperature, and the presence of other molecules, among others.
Propiedades
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNMUXTXDHJBEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378750 | |
| Record name | 4'-Chloro-3'-(trifluoromethyl)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129825-11-2 | |
| Record name | 4'-Chloro-3'-(trifluoromethyl)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Chloro-3'-(trifluoromethyl)acetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]butanoic acid](/img/structure/B1586528.png)


![(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B1586533.png)


![4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole](/img/structure/B1586538.png)
![2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid](/img/structure/B1586541.png)

